

The Impact of Alpelisib on AKT Phosphorylation: A Technical Guide

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Compound of Interest

Compound Name: PI3K-IN-54

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Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent occurrence in various human cancers, making it a prime therapeutic target.[1] Alpelisib (formerly BYL719) is an orally bioavailable, isoform-selective inhibitor of the p110 α catalytic subunit of PI3K.[2] By specifically targeting PI3K α , Alpelisib blocks the downstream signaling cascade, most notably the phosphorylation and subsequent activation of AKT, a key protein kinase in this pathway. This technical guide provides an in-depth overview of the effect of Alpelisib on AKT phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

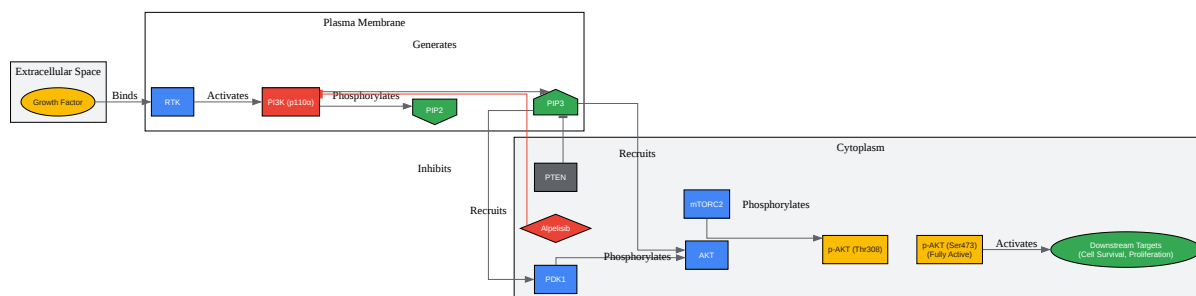
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

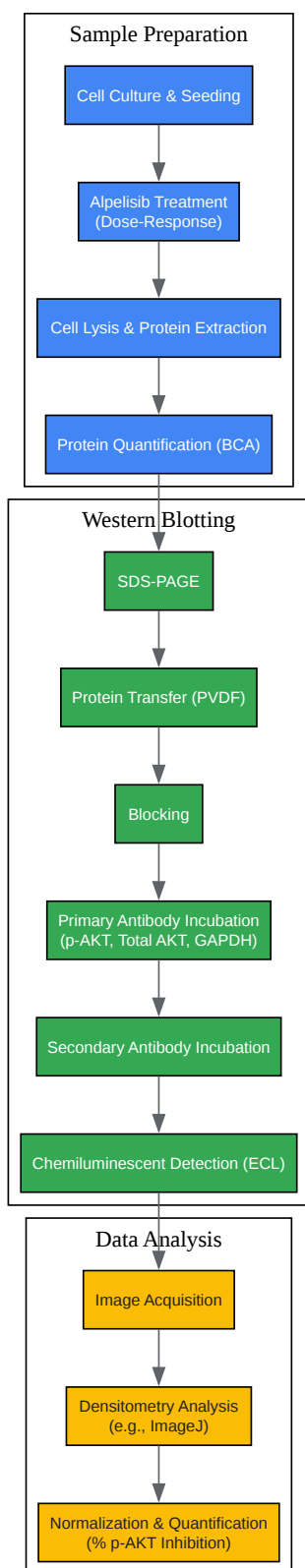
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology

(PH) domain, such as AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).

Recruitment to the plasma membrane allows PDK1 to phosphorylate AKT at threonine 308 (Thr308), leading to its partial activation. Full activation of AKT requires a second phosphorylation event at serine 473 (Ser473) by the mTORC2 complex.^[3] Once fully activated, AKT proceeds to phosphorylate a wide array of downstream substrates, promoting cell survival and proliferation.

Alpelisib exerts its inhibitory effect by binding to the ATP-binding pocket of the p110 α subunit of PI3K, thereby preventing the conversion of PIP2 to PIP3.^[1] This reduction in PIP3 levels prevents the recruitment of AKT to the cell membrane, leading to a significant decrease in its phosphorylation at both Thr308 and Ser473, and consequently, the inactivation of the entire downstream signaling cascade. The tumor suppressor protein PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.





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